1-methyl-3-nitro-5-(4H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-nitro-5-(4H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-nitro-5-(4H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common reagents used in the synthesis may include hydrazine derivatives, nitro compounds, and sulfur-containing reagents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-nitro-5-(4H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-nitro-5-(4H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a wide range of biological activities.
3-nitro-1H-1,2,4-triazole: A similar compound with a nitro group at a different position.
5-(4H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazole: A compound with a similar structure but lacking the methyl and nitro groups.
Uniqueness
1-methyl-3-nitro-5-(4H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazole is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C5H5N7O2S |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
1-methyl-3-nitro-5-(1H-1,2,4-triazol-5-ylsulfanyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H5N7O2S/c1-11-5(8-3(10-11)12(13)14)15-4-6-2-7-9-4/h2H,1H3,(H,6,7,9) |
InChI Key |
XTQHFJRXWXAYNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.